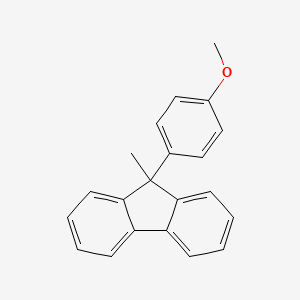
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a methoxyphenyl group and a methyl group attached to the fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene typically involves the Suzuki coupling reaction. This method uses arylboronic acids and halogenated fluorenes as starting materials. The reaction is catalyzed by palladium complexes and requires a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fully saturated fluorenes .
Aplicaciones Científicas De Investigación
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound is explored for its potential in creating advanced materials with unique optical and electronic properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of high-performance polymers and as a precursor for other functional materials.
Mecanismo De Acción
The mechanism of action of 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene involves its interaction with molecular targets through its photophysical properties. The compound can absorb and emit light, making it useful in applications like OLEDs. Its interactions with biological molecules are still under investigation, but it is believed to affect cellular pathways through its ability to generate reactive oxygen species (ROS) upon light activation .
Comparación Con Compuestos Similares
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 9,10-Dimethylanthracene
- 9,10-Bis(4-methoxyphenyl)anthracene
Comparison: Compared to similar compounds, 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene stands out due to its unique combination of a methoxyphenyl group and a methyl group, which enhances its photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
Número CAS |
60253-07-8 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
9-(4-methoxyphenyl)-9-methylfluorene |
InChI |
InChI=1S/C21H18O/c1-21(15-11-13-16(22-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
Clave InChI |
WDKKHWDFBHHRAB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
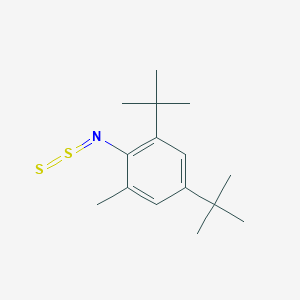

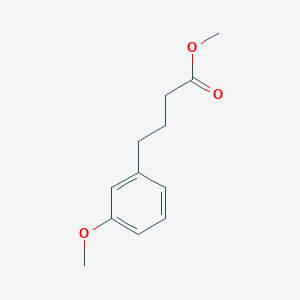
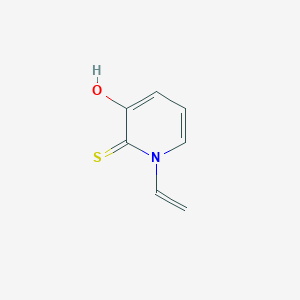
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
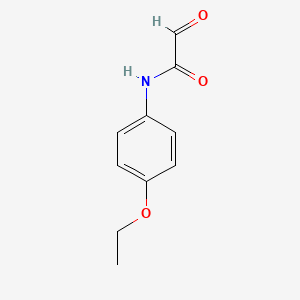
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
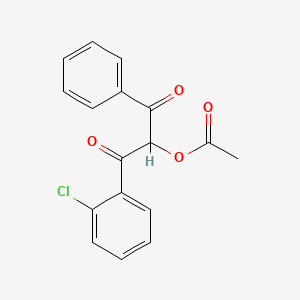
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
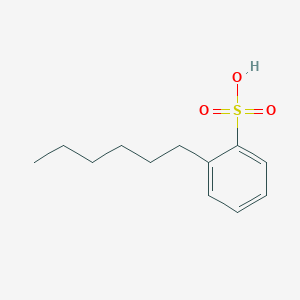
![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
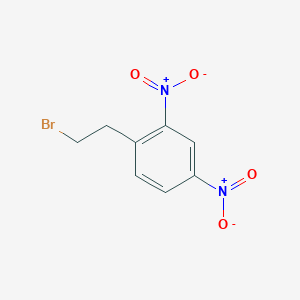
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)
